molecular formula C10H17NO2 B13320196 1-(Oxolan-2-yl)-2-(pyrrolidin-2-yl)ethan-1-one

1-(Oxolan-2-yl)-2-(pyrrolidin-2-yl)ethan-1-one

Cat. No.: B13320196
M. Wt: 183.25 g/mol
InChI Key: ODQMNHPOHDKYEW-UHFFFAOYSA-N
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Description

1-(Oxolan-2-yl)-2-(pyrrolidin-2-yl)ethan-1-one is an organic compound that features both an oxolane (tetrahydrofuran) ring and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Oxolan-2-yl)-2-(pyrrolidin-2-yl)ethan-1-one typically involves the reaction of oxolane derivatives with pyrrolidine derivatives under specific conditions. One common method involves the use of a base catalyst to facilitate the nucleophilic addition of the pyrrolidine ring to the oxolane ring. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(Oxolan-2-yl)-2-(pyrrolidin-2-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

1-(Oxolan-2-yl)-2-(pyrrolidin-2-yl)ethan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(Oxolan-2-yl)-2-(pyrrolidin-2-yl)ethan-1-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins that play a role in various biological processes. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and influencing downstream pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(Oxolan-2-yl)-2-(pyrrolidin-2-yl)ethan-1-ol: Similar structure but with an alcohol group.

    1-(Oxolan-2-yl)-2-(pyrrolidin-2-yl)ethan-1-amine: Contains an amine group instead of a ketone.

Uniqueness

1-(Oxolan-2-yl)-2-(pyrrolidin-2-yl)ethan-1-one is unique due to its combination of oxolane and pyrrolidine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

IUPAC Name

1-(oxolan-2-yl)-2-pyrrolidin-2-ylethanone

InChI

InChI=1S/C10H17NO2/c12-9(10-4-2-6-13-10)7-8-3-1-5-11-8/h8,10-11H,1-7H2

InChI Key

ODQMNHPOHDKYEW-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)CC(=O)C2CCCO2

Origin of Product

United States

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